N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a substituted ethylamine side chain. The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity, a critical feature for receptor interactions.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-21-5-7-22(8-6-21)17(15-4-11-27-14-15)13-20-28(23,24)16-2-3-18-19(12-16)26-10-9-25-18/h2-4,11-12,14,17,20H,5-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRXFYVNSDFMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperazine moiety and thiophene ring, suggests diverse biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its ability to interact with various biological targets.
- Thiophene Ring : Contributes to the compound's lipophilicity and potential receptor binding.
- Dihydrobenzo[b][1,4]dioxine Core : Imparts stability and may influence the compound's pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Piperazine Derivative : Reaction of 4-methylpiperazine with a suitable alkylating agent.
- Introduction of the Thiophene Group : Utilizing a thiophene derivative in a substitution reaction.
- Dihydrobenzo[b][1,4]dioxine Formation : Cyclization reactions to form the dioxine core.
- Sulfonamide Formation : Reacting the intermediate with a sulfonyl chloride.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine have shown significant antimicrobial properties. For instance:
- Inhibition Zones : Compounds tested against Staphylococcus aureus and Escherichia coli displayed substantial inhibition zones, indicating potent antibacterial activity .
| Compound Name | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| Compound A | 14 | S. aureus |
| Compound B | 17 | E. coli |
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against various cancer cell lines using the MTT assay. The results indicate promising activity:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HepG2 | 15 | N-(...) |
| MCF-7 | 12 | N-(...) |
| HCT116 | 18 | N-(...) |
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The presence of both piperazine and thiophene moieties enhances its potential to modulate biological responses.
Case Studies
Several studies have explored the pharmacological profiles of similar compounds:
- Antimicrobial Studies : A study demonstrated that derivatives with thiophene rings exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking this feature .
- Cancer Research : Another investigation revealed that compounds sharing structural similarities with N-(...) showed significant cytotoxicity against breast cancer cells (MCF-7), underscoring their potential as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in their heterocyclic substituents and piperazine modifications. Key comparisons are summarized below:
Key Structural and Pharmacological Insights
Heterocyclic Substituent Effects
- Thiophen-3-yl vs. Sulfur’s polarizability may also strengthen van der Waals interactions in hydrophobic binding pockets.
- 4-Methylpiperazine vs. 4-Fluorophenylpiperazine : The methyl group in the target compound reduces steric hindrance compared to the bulkier 4-fluorophenyl group in the analog from , possibly improving binding to compact active sites.
Sulfonamide Core Modifications
- The 2,3-dihydrobenzo[b][1,4]dioxine core is conserved across analogs, but substitutions at the ethylamine side chain significantly alter bioactivity.
Piperazine/Piperidine Variations
- Piperidine in ’s compound introduces a six-membered ring with higher basicity (pKa ~11) compared to piperazine (pKa ~9.8), affecting ionization and membrane permeability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
